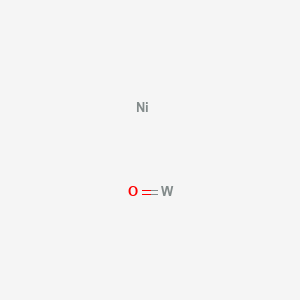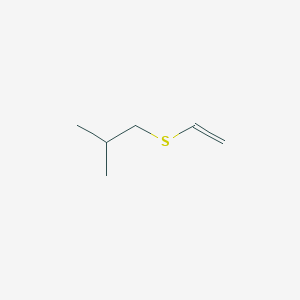
Isobutyl vinyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl vinyl sulfide is an organic compound with the molecular formula C₆H₁₂S It is a vinyl sulfide derivative, characterized by the presence of a vinyl group (CH₂=CH-) attached to a sulfur atom, which is further bonded to an isobutyl group (CH₃-CH₂-CH(CH₃)-)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isobutyl vinyl sulfide can be synthesized through several methods. One common approach involves the reaction of isobutyl thiol with acetylene in the presence of a base. Another method includes the addition of isobutyl thiol to acetylene under catalytic conditions. These reactions typically require controlled temperatures and pressures to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the synthesis process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Isobutyl vinyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isobutyl thiol.
Substitution: Various substituted vinyl sulfides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isobutyl vinyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and pathways.
Industry: It is used in the production of polymers, adhesives, and coatings due to its reactive vinyl group.
Mecanismo De Acción
The mechanism of action of isobutyl vinyl sulfide involves its interaction with various molecular targets. The vinyl group can undergo polymerization reactions, forming long-chain polymers. Additionally, the sulfur atom can form bonds with metals, making it useful in catalysis. The compound’s reactivity is largely due to the presence of the vinyl group, which can participate in a variety of chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Vinyl sulfide: Similar structure but lacks the isobutyl group.
Isobutyl thiol: Contains the isobutyl group but lacks the vinyl group.
Vinyl sulfone: Contains a sulfone group instead of a sulfide group.
Uniqueness
Isobutyl vinyl sulfide is unique due to the combination of the vinyl and isobutyl groups, which confer distinct chemical properties. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Propiedades
Número CAS |
24345-81-1 |
|---|---|
Fórmula molecular |
C6H12S |
Peso molecular |
116.23 g/mol |
Nombre IUPAC |
1-ethenylsulfanyl-2-methylpropane |
InChI |
InChI=1S/C6H12S/c1-4-7-5-6(2)3/h4,6H,1,5H2,2-3H3 |
Clave InChI |
CANYKRZRPKHWHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CSC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


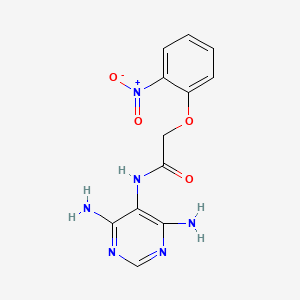
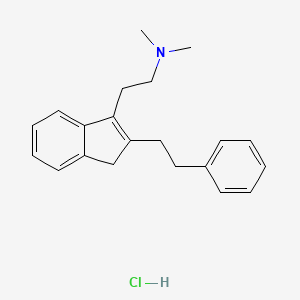
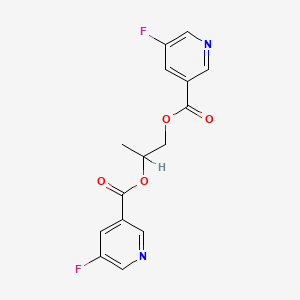
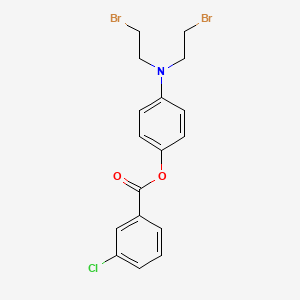
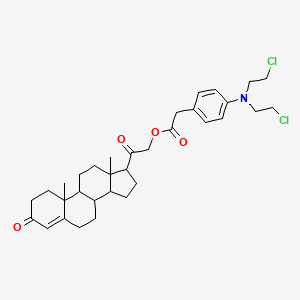
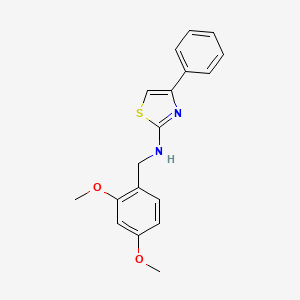
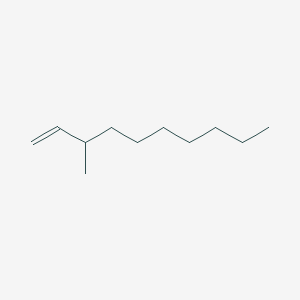
![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)
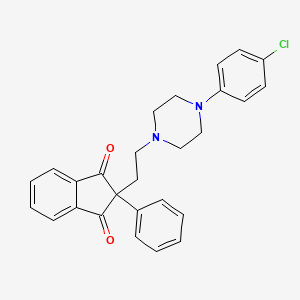
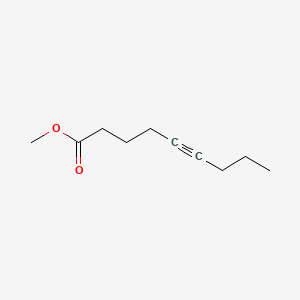
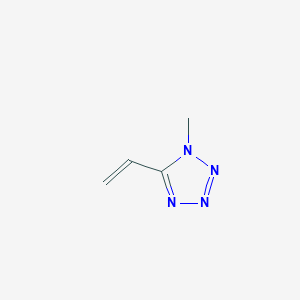
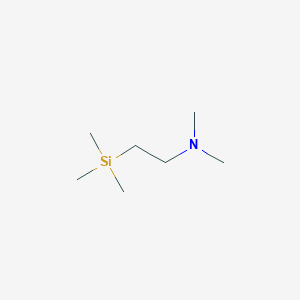
![1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-](/img/structure/B14707633.png)
